

BO-1165: A Technical Overview of its Activity Against *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: BO-1165

Cat. No.: B1667344

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available scientific data on the activity of **BO-1165**, a monobactam antibiotic, against the opportunistic pathogen *Pseudomonas aeruginosa*. This document synthesizes in-vitro activity data, discusses its stability against bacterial enzymes, and outlines the general mechanisms of action and resistance pertinent to its class.

In-Vitro Activity of BO-1165 against *Pseudomonas aeruginosa*

BO-1165, a monobactam antibiotic developed in the mid-1980s, has demonstrated notable in-vitro activity against a range of Gram-negative bacteria, including *Pseudomonas aeruginosa*.^[1] Early studies positioned its efficacy as comparable to that of aztreonam, another monobactam antibiotic.^[2]

Quantitative Antimicrobial Susceptibility Data

The following table summarizes the key quantitative data regarding the in-vitro susceptibility of *P. aeruginosa* to **BO-1165**.

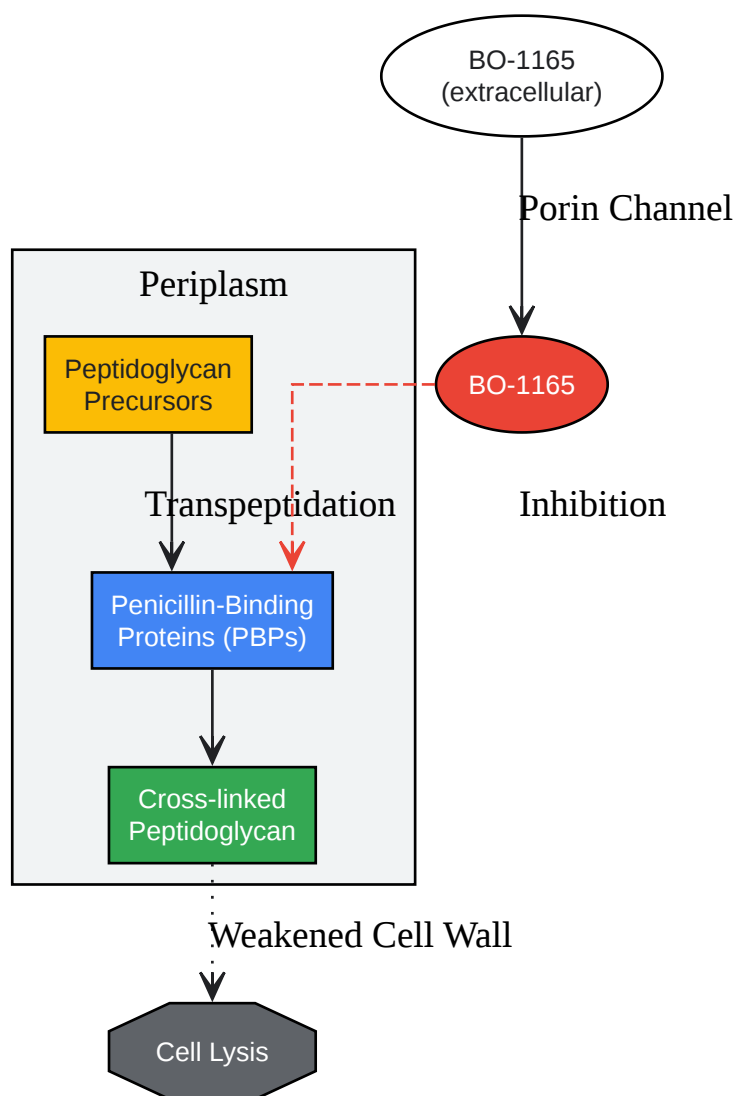
Antibiotic	Organism	MIC50 (mg/L)	Reference
BO-1165	<i>Pseudomonas aeruginosa</i>	3.12	[1]

Note: MIC50 represents the minimum inhibitory concentration required to inhibit the growth of 50% of the tested isolates. Data on MIC90 and MIC ranges against a broader panel of contemporary clinical isolates of *P. aeruginosa* are not readily available in the reviewed literature.

Mechanism of Action and Bacterial Resistance

As a member of the β -lactam class of antibiotics, **BO-1165** is understood to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting of essential penicillin-binding proteins (PBPs).

Signaling Pathway: Monobactam Inhibition of Peptidoglycan Synthesis in *P. aeruginosa*



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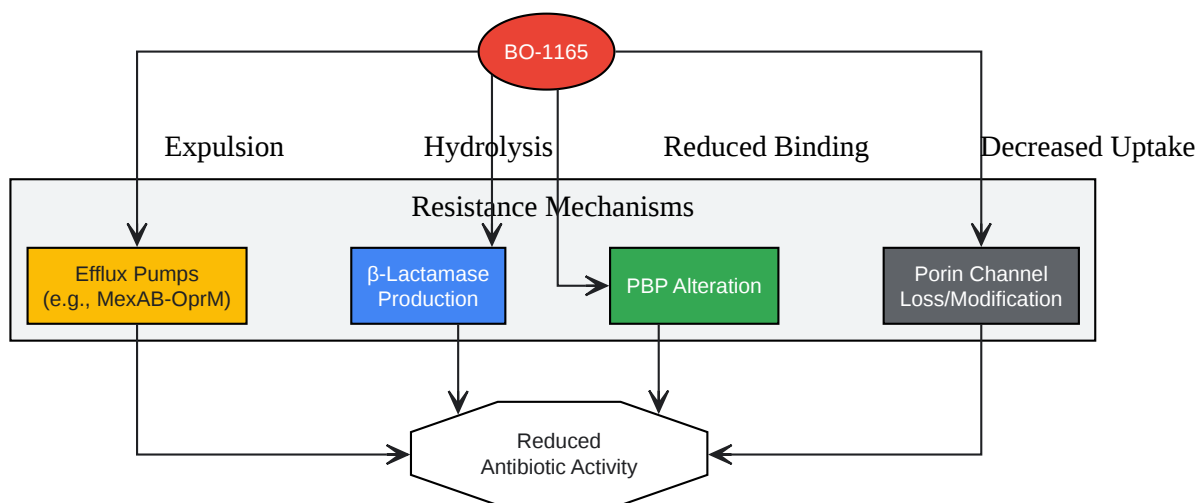
Caption: Mechanism of **BO-1165** Action.

Stability to β -Lactamases

BO-1165 has demonstrated good stability against a variety of plasmid-mediated and chromosome-mediated β -lactamases.[1] However, it has been noted that certain β -lactamases capable of hydrolyzing aztreonam can also slightly hydrolyze **BO-1165**. [1] Notably, **BO-1165** has been shown to inhibit inducible β -lactamases from *P. aeruginosa*. [2]

Potential Mechanisms of Resistance in *Pseudomonas aeruginosa*

While specific studies on resistance development to **BO-1165** are scarce, the known mechanisms of resistance in *P. aeruginosa* to β -lactam antibiotics are relevant.



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Caption: Potential Resistance Pathways to **BO-1165**.

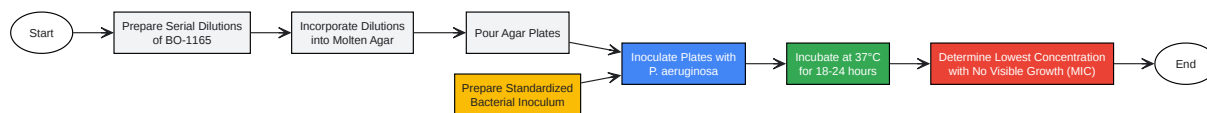
Experimental Protocols

Detailed experimental protocols for the studies conducted on **BO-1165** are not extensively described in the available literature. However, based on standard microbiological practices of the time, the following methodologies would have likely been employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of **BO-1165** against *P. aeruginosa* was likely determined using the agar dilution method, a standard technique during the period of its primary investigation.

Experimental Workflow: Agar Dilution MIC Assay



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Caption: Agar Dilution for MIC Determination.

Discussion and Future Perspectives

The available data, primarily from the 1980s, indicates that **BO-1165** possessed promising in-vitro activity against *P. aeruginosa*. Its stability against many β -lactamases was a significant characteristic. However, the lack of more recent research, including in-vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and clinical trial data, makes it difficult to ascertain its full potential as a therapeutic agent.

For a comprehensive understanding of **BO-1165**'s activity against contemporary, multidrug-resistant strains of *P. aeruginosa*, further research would be required. Key areas for future investigation would include:

- Re-evaluation of in-vitro activity: Testing **BO-1165** against a diverse panel of recent clinical isolates of *P. aeruginosa*, including carbapenem-resistant and extensively drug-resistant strains.
- Target identification and affinity: Determining the specific PBP binding profile of **BO-1165** in *P. aeruginosa* and quantifying its binding affinities.
- In-vivo efficacy: Conducting studies in relevant animal models of *P. aeruginosa* infection to assess the in-vivo efficacy, pharmacokinetics, and safety of **BO-1165**.
- Resistance studies: Investigating the potential for and mechanisms of resistance development to **BO-1165** in *P. aeruginosa* through experimental evolution studies.

In conclusion, while **BO-1165** showed initial promise, the current body of publicly available scientific literature is insufficient to support its clinical development without substantial further

investigation. The information presented in this guide serves as a historical record of its early characterization and a framework for any future research into this compound.

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References

- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
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